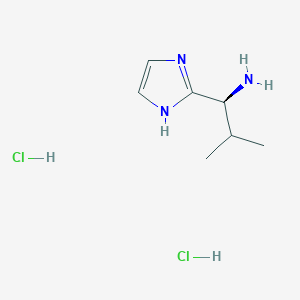
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride, typically involves the cyclization of amido-nitriles. One method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the one-pot microwave-assisted synthesis using a Schiff’s base complex nickel catalyst, which enables the formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis due to its high yield and the ability to recover and reuse the catalyst . This method is advantageous for large-scale production as it reduces reaction times and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their role in enzyme inhibition and as components of biologically active molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole-2-yl-methanamine
- 1H-Imidazole-4-carboxaldehyde
- 1H-Imidazole-5-carboxylic acid
Uniqueness
What sets (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern and stereochemistry, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)6(8)7-9-3-4-10-7;;/h3-6H,8H2,1-2H3,(H,9,10);2*1H/t6-;;/m0../s1 |
InChI Key |
LRHTUSLURSGDKJ-ILKKLZGPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CN1)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=NC=CN1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


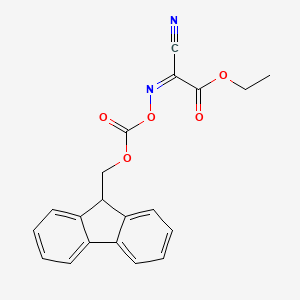
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
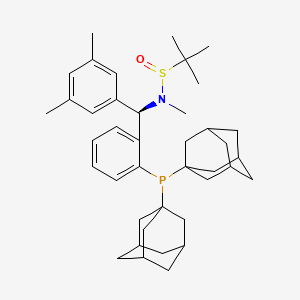
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
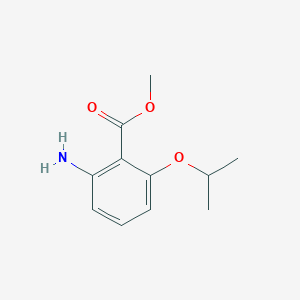
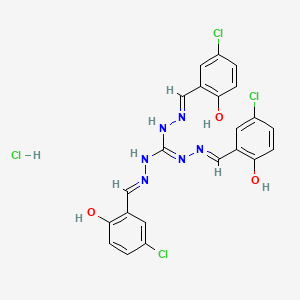


![6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B13654362.png)



